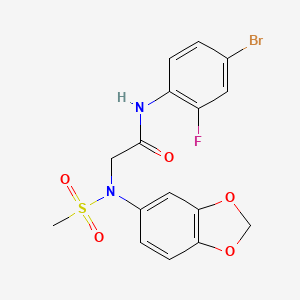

![molecular formula C20H17NOS2 B4584737 N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide and related structures often involves multistep organic reactions. A notable method for synthesizing related benzothiophene derivatives includes electrophilic cyclization and McMurry cyclization processes, starting from readily available precursors such as ethynyllithio-benzo[b]thiophenyllithio compounds, sulfur or selenium, and acid chlorides, leading to the formation of the desired heteroarene rings in good yields (Geng et al., 2012).

Molecular Structure Analysis

The molecular structure of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide, like its analogs, is expected to demonstrate unique electronic and steric features due to the incorporation of sulfur atoms and the specific arrangement of the benzothiophene and thieno groups. These structural elements significantly influence the electronic properties, as evidenced by studies on similar benzothiophene derivatives, where the presence of sulfur and the configuration of the benzothiophene core were shown to affect the electronic structure and properties (Mohankumar et al., 2018).

Chemical Reactions and Properties

N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide and its structural analogs undergo various chemical reactions characteristic of thiophene and benzothiophene derivatives. These reactions include bromination, nitration, and metalation, which typically occur readily at specific positions on the benzothiophene core due to the electron density distribution influenced by the sulfur atoms and the overall molecular architecture (Chapman et al., 1971).

Physical Properties Analysis

The physical properties of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide, such as solubility, melting point, and crystallinity, are directly influenced by its molecular structure. The presence of the carboxamide group and the mesityl substituent affects its solubility and interaction with solvents, while the rigid benzothiophene core contributes to its crystalline nature, which is essential for applications in organic electronics (He et al., 2017).

Chemical Properties Analysis

The chemical properties of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide are characterized by its reactivity towards various organic synthesis reactions. The electron-rich nature of the thiophene and benzothiophene rings makes the compound susceptible to electrophilic substitution reactions, while the carboxamide functionality allows for further modification through condensation reactions, contributing to the versatility of this compound in synthetic chemistry (Kitamura et al., 2019).

Scientific Research Applications

Substitution Reactions and Synthesis

- N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide is related to thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen, which undergo various substitution reactions like bromination, nitration, and metalation, important in organic synthesis (Chapman, Hughes, & Scrowston, 1971).

Antitumor Evaluation

- Novel derivatives of benzo[b]thieno[2,3-c]quinolones, which are structurally related to N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide, have been synthesized and evaluated for their antitumor properties (Koruznjak et al., 2003).

Inhibition of Cell Adhesion

- Research on benzo[b]thiophene-2-carboxamides, similar in structure to N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide, shows their ability to inhibit E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, which could have implications in anti-inflammatory therapies (Boschelli et al., 1995).

Electrochemical and Optical Properties

- Studies on fluorescent substituted thieno[3,2-b][1]benzothiophenes, closely related to N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide, reveal their significant electrochemical and optical properties, making them potential candidates for applications in fluorescent materials and semiconductors (Lô et al., 2010).

Organic Field-Effect Transistors

- Derivatives of benzothieno[3,2-b]benzothiophene, similar to N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide, have been tested as molecular semiconductors for organic field-effect transistors, demonstrating high performance and solution processability (Ebata et al., 2007).

π-Extended Organic Semiconductors

- The synthesis of π-extended thienoacene-based organic semiconductors, incorporating benzothieno[3,2-b][1]benzothiophene substructures, has been explored for their potential in high-mobility organic electronics, a field related to the applications of N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide (Mori et al., 2013).

Organic Thin-Film Transistors

- Research on asymmetric conjugated molecules based on benzothieno[3,2-b][1]benzothiophene demonstrates their suitability for high-mobility organic thin-film transistors, indicating potential electronic applications of related compounds like N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide (He et al., 2017).

properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)thieno[3,2-b][1]benzothiole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS2/c1-11-8-12(2)18(13(3)9-11)21-20(22)17-10-16-19(24-17)14-6-4-5-7-15(14)23-16/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDDIUBJYGUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)

![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)

![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)

![ethyl 5-acetyl-4-methyl-2-{[4-(1-piperidinylsulfonyl)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4584712.png)

![methyl 3-chloro-6-({[2-(5-chloro-2-hydroxybenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4584718.png)

![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)